1-({1-[(5-fluoro-2-methoxyphenyl)sulfonyl]-4-piperidinyl}carbonyl)azepane
Description
Synthesis Analysis
The synthesis of complex molecules often involves nucleophilic aromatic substitution reactions as a foundational step. For example, Pietra and Vitali (1972) demonstrated the reaction of piperidine with nitrobenzenes, yielding products through an addition-elimination mechanism, which could be a relevant reaction pathway in the synthesis of the subject compound (Pietra & Vitali, 1972).
Molecular Structure Analysis
The molecular structure of such compounds is crucial for understanding their reactivity and properties. Detailed structural analyses often involve spectroscopic methods, which provide insights into the arrangement of atoms and the electronic environment within the molecule. However, specific studies focusing on the molecular structure of this compound were not identified in the provided literature.
Chemical Reactions and Properties
Chemical reactions involving sulfonyl and azepane groups are pivotal for modifying and understanding the compound's behavior under different conditions. Kadhim et al. (2022) reviewed the synthesis of biologically active 1-sulfonyl-1,2,3-triazoles, highlighting the reactivity of sulfonyl groups in cycloaddition reactions, which could be pertinent for modifications of the subject compound (Kadhim et al., 2022).
Physical Properties Analysis
Understanding the physical properties, such as melting point, boiling point, solubility, and stability, is essential for handling and applying the compound in various contexts. However, specific data on these properties for the compound were not directly available from the reviewed literature.
Chemical Properties Analysis
The chemical properties, including reactivity with other compounds, stability under different conditions, and susceptibility to transformations, are key for its application in synthesis and potential industrial processes. Insights into the reactivity and stability of related sulfonyl and azepane compounds can be derived from literature, such as the work on fluorocarbon syntheses which discusses the reactivity of fluorine-containing compounds in various contexts (Sicard & Baker, 2020).
properties
IUPAC Name |
azepan-1-yl-[1-(5-fluoro-2-methoxyphenyl)sulfonylpiperidin-4-yl]methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27FN2O4S/c1-26-17-7-6-16(20)14-18(17)27(24,25)22-12-8-15(9-13-22)19(23)21-10-4-2-3-5-11-21/h6-7,14-15H,2-5,8-13H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJRCFWMYOYCGPR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)F)S(=O)(=O)N2CCC(CC2)C(=O)N3CCCCCC3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27FN2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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